![molecular formula C11H12ClNO3 B1611811 4-Chloro-2-(isobutyrylamino)benzoic acid CAS No. 405904-57-6](/img/structure/B1611811.png)
4-Chloro-2-(isobutyrylamino)benzoic acid
Overview
Description
4-Chloro-2-(isobutyrylamino)benzoic acid, also known as Isobutyryl-4-chlorobenzoic acid, is a compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a molecular formula of C10H11ClO2. It has a melting point of 114-116°C and a boiling point of 206-208°C. Isobutyryl-4-chlorobenzoic acid is a versatile compound that is used in a variety of biochemical and physiological experiments.
Scientific Research Applications
Pharmaceutical Applications
4-Chloro-2-(isobutyrylamino)benzoic acid, due to its structural similarity to other benzoic acid derivatives, may have potential applications in pharmaceuticals. Benzoic acid derivatives are known for their antimicrobial properties and are often used as preservatives in food and drugs. They can also be conjugated to other molecules to enhance their pharmacological properties or to serve as prodrugs .
Nonlinear Optical Materials
The structural features of 4-Chloro-2-(isobutyrylamino)benzoic acid suggest potential applications in the development of nonlinear optical (NLO) materials. These materials are crucial for various photonic applications such as optical switching and frequency conversion .
Reference Standards for Testing
As a reference standard, 4-Chloro-2-(isobutyrylamino)benzoic acid can be used for pharmaceutical testing to ensure the accuracy and reliability of analytical methods .
Benzoic acid: Uses, Interactions, Mechanism of Action - DrugBank Online Growth and characterization of organic NLO single crystal 1,2,3… 4-Chloro-2-(isobutyrylamino)benzoic acid FRA90457 405904-57-6
properties
IUPAC Name |
4-chloro-2-(2-methylpropanoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-6(2)10(14)13-9-5-7(12)3-4-8(9)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZGIAQVBMWVFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588330 | |
Record name | 4-Chloro-2-(2-methylpropanamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(isobutyrylamino)benzoic acid | |
CAS RN |
405904-57-6 | |
Record name | 4-Chloro-2-(2-methylpropanamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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